4-Methylpiperidine hydrochloride

Vue d'ensemble

Description

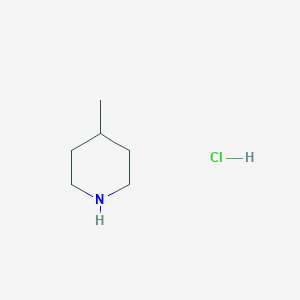

4-Methylpiperidine hydrochloride is an organic compound with the molecular formula C₆H₁₄ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methylpiperidine hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 4-methylpyridine in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-methylpyridine using a molybdenum disulfide catalyst. This method is preferred due to its efficiency and high yield. The reaction is conducted in a hydrogenation reactor at elevated temperatures and pressures.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methylpiperidine N-oxide using oxidizing agents such as hydrogen peroxide.

Reduction: The compound can be reduced to 4-methylpiperidine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4-Methylpiperidine N-oxide.

Reduction: 4-Methylpiperidine.

Substitution: Substituted piperidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

While the search results do not provide comprehensive data tables and case studies specifically focusing on the applications of 4-Methylpiperidine hydrochloride, they do offer insights into its uses in various scientific fields.

Scientific Research Applications

4-Chloro-1-methylpiperidine hydrochloride

- Synthesis of Pharmaceuticals This compound is a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting neurological disorders .

- Research in Organic Chemistry It is utilized in organic synthesis reactions, enabling chemists to create complex molecules with specific properties, which enhances the efficiency of research projects .

- Development of Agrochemicals The compound plays a role in the formulation of agrochemicals, contributing to the creation of effective pesticides and herbicides that improve crop yield .

- Material Science It is applied in the production of specialty polymers and materials, offering unique properties that can be tailored for specific industrial applications .

- Biochemical Studies Researchers utilize this compound in biochemical assays to study its effects on biological systems, aiding in the understanding of cellular mechanisms and potential therapeutic targets .

4-Methylpiperidine

- 4-Methylpiperidine can be used to synthesize bioactive compounds such as dimethyl bis(4-methylpiperidine-dithiocarbamato-S,S′)-tin(IV) .

- 4-Methylpiperidine is used as a reagent for deprotection of the amino acid alpha amino group in solid phase peptide synthesis (SPPS) .

4-Methylpiperidine-2-carboxylate hydrochloride

Mécanisme D'action

The mechanism of action of 4-methylpiperidine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through its binding to specific sites on enzymes or receptors, altering their function and leading to physiological responses.

Comparaison Avec Des Composés Similaires

Piperidine: A parent compound with a similar structure but without the methyl group.

4-Methylpyridine: A precursor in the synthesis of 4-methylpiperidine hydrochloride.

Piperazine: Another heterocyclic amine with two nitrogen atoms in the ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity and alters its reactivity compared to unsubstituted piperidine.

Activité Biologique

4-Methylpiperidine hydrochloride is a derivative of piperidine that has garnered attention for its various biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Chemical Name : this compound

- Molecular Formula : C6H14ClN

- CAS Number : 626-58-4

Antitussive Activity

Research has demonstrated that 4-Methylpiperidine derivatives exhibit significant antitussive (cough-suppressing) properties. A notable study investigated the compound 1-phenethyl-4-hydroxy-salicylamido-4-methylpiperidine hydrochloride (S 1592), which showed the ability to inhibit coughing induced by chemical or mechanical irritation in laboratory animals. The findings indicated low acute toxicity and the presence of bronchodilating and antianaphylactic effects without impacting gastrointestinal propulsion or cardiovascular functions .

Acetylcholinesterase Inhibition

Another area of interest is the role of 4-methylpiperidine in acetylcholinesterase (AChE) inhibition. A study explored N-[11C]methylpiperidine esters as substrates for AChE in mouse brain tissue. It was found that introducing a methyl group at the 4-position effectively blocked enzymatic action, while modifications at other positions could enhance reactivity towards AChE . This suggests potential applications in developing treatments for neurodegenerative diseases where cholinergic signaling is impaired.

Synthetic Applications

4-Methylpiperidine is widely utilized as a reagent in solid-phase peptide synthesis (SPPS), particularly for the removal of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups from amino acids. Studies show that it can effectively replace piperidine, offering similar yields and purities while potentially reducing toxicity concerns associated with traditional methods . This makes it a valuable tool in peptide chemistry.

Study on Anticancer Properties

Recent investigations have indicated that certain piperidine derivatives, including those containing 4-methylpiperidine, exhibit anticancer properties. For example, compounds derived from curcumin analogs have shown enhanced bioactivity against various cancer cell lines, suggesting that structural modifications involving piperidine can lead to improved therapeutic agents .

| Compound | Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Curcumin Analog with Piperidine | Antiproliferative | PANC-1 | 10 |

| Diarylidene-N-Methyl-4-Piperidone | Anti-inflammatory | RAW264.7 (macrophages) | 15 |

Safety and Toxicity Profiles

The safety profile of 4-methylpiperidine has been evaluated in various studies. Its low acute toxicity in animal models makes it a candidate for further pharmacological exploration. However, caution is advised due to its potential for adverse effects at higher doses, as seen with some derivatives exhibiting mild toxicity during prolonged administration .

Propriétés

IUPAC Name |

4-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRWHEKMYXUOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42796-28-1 | |

| Record name | NSC203095 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.